![molecular formula C15H11Cl2N5O B5761199 2-(1H-1,2,3-benzotriazol-1-yl)-N'-(2,3-dichlorobenzylidene)acetohydrazide](/img/structure/B5761199.png)
2-(1H-1,2,3-benzotriazol-1-yl)-N'-(2,3-dichlorobenzylidene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-1,2,3-benzotriazol-1-yl)-N'-(2,3-dichlorobenzylidene)acetohydrazide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as BTA-DCB and has been found to have a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of BTA-DCB is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. It has been found to inhibit the activity of certain kinases and has been shown to disrupt the function of microtubules. BTA-DCB has also been found to induce apoptosis in cancer cells, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
BTA-DCB has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and has been found to have antimicrobial properties. Additionally, it has been found to induce apoptosis in cancer cells and has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of BTA-DCB is its potential use as a fluorescent probe for the detection of metal ions. Additionally, it has been found to have antimicrobial properties and has been studied for its potential use in the development of new antibiotics. However, one of the limitations of BTA-DCB is its potential toxicity and the need for further studies to determine its safety for use in humans.
Orientations Futures
There are several future directions for the study of BTA-DCB. One potential direction is the development of new anti-cancer drugs based on the structure of BTA-DCB. Additionally, further studies are needed to determine the safety and efficacy of BTA-DCB for use in humans. Other potential future directions include the development of new fluorescent probes for the detection of metal ions and the development of new antibiotics based on the structure of BTA-DCB.
In conclusion, BTA-DCB is a chemical compound that has been widely studied for its potential applications in scientific research. It has been found to have a range of biochemical and physiological effects and has been studied for its anti-cancer properties, potential use as a fluorescent probe, and potential use in the development of new antibiotics. While there are limitations to the use of BTA-DCB, there are also several future directions for the study of this compound.
Méthodes De Synthèse
The synthesis of BTA-DCB involves the reaction of 2-(1H-1,2,3-benzotriazol-1-yl) acetohydrazide with 2,3-dichlorobenzaldehyde. The reaction takes place in the presence of a catalyst and under specific conditions of temperature and pressure. The resulting product is then purified and characterized using various analytical techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
BTA-DCB has been found to have a range of potential applications in scientific research. It has been studied for its anti-cancer properties and has been found to inhibit the growth of cancer cells in vitro. BTA-DCB has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, it has been found to have antimicrobial properties and has been studied for its potential use in the development of new antibiotics.
Propriétés
IUPAC Name |
2-(benzotriazol-1-yl)-N-[(2,3-dichlorophenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N5O/c16-11-5-3-4-10(15(11)17)8-18-20-14(23)9-22-13-7-2-1-6-12(13)19-21-22/h1-8H,9H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIKUBVSCGQRLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)NN=CC3=C(C(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(Z)-(2,3-dichlorophenyl)methylidene]acetohydrazide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.